Adipate(1-)

Solubility Formulation Crystallization

Researchers investigating OAT1-mediated renal transport face confounding results when using succinate (dual OAT1/NaDC3 affinity) or pimelate (weak OAT1 binding), compromising DDI study interpretation. Adipate(1-) resolves this with high OAT1 affinity and negligible NaDC3 interaction. • OAT1 IC50: 3.3-6.2 μM; minimal NaDC3 binding for clean mechanistic dissection • Superior corrosion inhibitor for MNZh 5-1 alloy: ΔGads 81.8 kJ/mol (chemisorption) • Even-chain linear conformation ensures consistent solubility & receptor geometry • Bulk and custom synthesis available; disodium salt (CAS 7486-38-6) stocked for immediate dispatch

Molecular Formula C6H9O4-
Molecular Weight 145.13 g/mol
Cat. No. B1229196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipate(1-)
Molecular FormulaC6H9O4-
Molecular Weight145.13 g/mol
Structural Identifiers
SMILESC(CCC(=O)[O-])CC(=O)O
InChIInChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-1
InChIKeyWNLRTRBMVRJNCN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adipate(1-) Evidence Overview


Adipate(1-), the conjugate base of adipic acid (hexanedioic acid), is a medium-chain α,ω-dicarboxylate anion (C6) with a linear steric structure in its extended conformation [1]. As a member of the C4-C10 dicarboxylate series, it serves as a key intermediate in nylon production, a component in polyesters, plasticizers, and corrosion inhibitors, and a substrate for renal organic anion transporters [2]. Its even-numbered carbon chain imparts distinct physicochemical properties that differentiate it from odd-chain and longer-chain analogs.

Even-chain C6 Linear conformation drives distinct solid-state properties
Polymer intermediate Key building block for nylon and polyester production
Transporter substrate Selective substrate for OAT1 in renal transport studies
Corrosion inhibitor Used in protective coatings for copper-nickel alloys

Adipate Chain-Length Parity


Despite sharing the α,ω-dicarboxylate motif, medium-chain dicarboxylates (C4-C10) exhibit stark divergence in key performance metrics including solubility, receptor binding, and transporter affinity. These differences stem from chain length parity (odd-even effects) and conformational flexibility. Even-chain dicarboxylates like adipate (C6) and succinate (C4) adopt linear conformations in the solid state, whereas odd-chain glutarate (C5) and longer chain azelate (C9) exhibit bent structures [1]. This conformational nuance translates into a pronounced odd-even solubility pattern where odd-chain sodium salts are significantly more soluble [2]. Furthermore, in biological recognition contexts, adipate displays a unique affinity profile—preferentially bound by certain receptors and transporters while being discriminated against by others—rendering simple one-to-one replacement with succinate, glutarate, or pimelate a performance-compromising gamble [3].

Chain-length parity
Odd/even chain effect may significantly shift aqueous solubility; glutarate (odd C5) can exhibit higher solubility than adipate (even C6), altering formulation behavior.
Conformational mismatch
Even-chain adipate adopts linear solid-state conformation, while odd-chain analogs (e.g., glutarate) exhibit bent structures—this can affect crystal engineering and receptor recognition.
Transporter selectivity
Adipate engages OAT1 with reported high affinity but shows minimal interaction with NaDC3; succinate binds both transporters, potentially confounding transport mechanism studies if substituted.

Adipate Quantitative Evidence


Even-Chain vs. Odd-Chain Solubility

Sodium adipate (even C6) exhibits markedly lower aqueous solubility compared to sodium glutarate (odd C5), a manifestation of the well-documented odd-even effect in dicarboxylate salts. At 298.15 K, the molality of sodium adipate is 3.52 mol·kg⁻¹ (ΔsolHm = 15.70 kJ·mol⁻¹), whereas sodium glutarate achieves a molality of 4.53 mol·kg⁻¹ (ΔsolHm = 16.55 kJ·mol⁻¹) [1]. This lower solubility of the even-chain salt directly impacts formulation strategies in aqueous media.

Even–Odd Solubility
Head-to-head
Adipate 3.52 mol·kg⁻¹ vs glutarate 4.53 mol·kg⁻¹ (298.15 K)
Even-chain adipate shows measurably lower solubility; supports solubility-controlled formulation design.
Reported molality in water; odd-even effect confirmed.
Solubility Formulation Crystallization

Cryptand Receptor Binding Affinity

In a systematic potentiometric study of α,ω-dicarboxylate dianion binding to a polyamide-polyamine cryptand, adipate (adi²⁻) displayed the highest association constant among the series. The binding constant K = 4900 M⁻¹ in H₂O/DMSO (50:50 v/v) was determined, with affinity increasing from glutarate to adipate and then declining with further chain elongation (pimelate, suberate, azelate) [1]. This indicates a size/shape complementarity optimal for the C6 dianion.

Cryptand Binding
Head-to-head
K = 4900 M⁻¹ in H₂O/DMSO (50:50 v/v)
Reported peak association constant among C4–C10 dicarboxylates; supports sensor design with higher capture efficiency.
Potentiometric titration; affinity declines with longer chains.
Supramolecular Chemistry Anion Recognition Sensor Design

OAT1-Selective Transporter Affinity

Human organic anion transporter 1 (OAT1) exhibits high affinity for adipate, with an IC50 between 3.3 and 6.2 μM, placing it among the most potent dicarboxylate substrates alongside glutarate and α-ketoglutarate. In contrast, pimelate (C7) and suberate (C8) show markedly lower affinity (IC50 18.6 μM and 19.3 μM, respectively) [1]. Critically, adipate displays negligible interaction with the sodium-dicarboxylate cotransporter NaDC3, whereas succinate is a high-affinity substrate (Km 18 μM, IC50 25.5 μM) [1]. This transporter selectivity profile is unique among C4-C8 dicarboxylates.

OAT1 Selectivity
Head-to-head
IC50 3.3–6.2 μM (OAT1); pimelate 18.6 μM, suberate 19.3 μM
Higher OAT1 affinity reported; minimal NaDC3 interaction supports OAT1-selective probe research.
HEK293 cells stably expressing human OAT1.
Pharmacology Drug Transport Organic Anion Transporter

Copper-Nickel Alloy Corrosion Inhibition

Sodium adipate demonstrates significantly stronger chemisorption on the oxidized surface of MNZh 5-1 copper-nickel alloy compared to other lower dicarboxylates. The free energy of adsorption (-ΔG⁰ₐdₛ) at E=0.0 V was measured as 81.8 kJ/mol for sodium adipate, notably higher than 74.1 kJ/mol for sodium malonate and 78.1 kJ/mol for sodium ethylmalonate [1]. This enhanced adsorption correlates with improved protective film formation.

Alloy Corrosion Inhibition
Head-to-head
-ΔG°ads = 81.8 kJ/mol (adipate) vs malonate 74.1 kJ/mol
Reported stronger chemisorption on MNZh 5-1 alloy; supports inhibitor film stability improvement.
E=0.0 V, neutral chloride; 10% higher than malonate.
Corrosion Science Green Inhibitors Surface Chemistry

Lead(II) Complex Stability Constants

Polarographic determination of lead(II) complex stability reveals systematic variation with dicarboxylate chain length. The overall stability constants (log β) for lead-adipate complexes are consistently lower than those for the shorter-chain analogs. Specifically, log β₁ = 2.38 for adipate, compared to 2.60 (malonate), 2.40 (succinate), and 2.48 (glutarate). The log β₂ and log β₃ values follow similar trends: adipate exhibits the weakest complexation among the C3-C6 series [1].

Pb(II) Complexation
Head-to-head
log β₁ = 2.38 (adipate); malonate 2.60, succinate 2.40
Weaker lead binding vs shorter-chain analogs; supports speciation studies requiring distinct thermodynamic baselines.
Polarographic determination, aqueous medium.
Coordination Chemistry Analytical Chemistry Metal Speciation

Adipate Application Scenarios


Supramolecular Sensor Fabrication

Based on the demonstrated 4900 M⁻¹ association constant in a polyamide cryptand receptor [4], researchers developing dicarboxylate-selective sensors should prioritize adipate as the target analyte for maximum sensitivity. Its optimal chain length for this receptor geometry ensures the lowest detection limit among C4-C10 dicarboxylates.

OAT1-Selective Probe for Drug Transport

Given its high affinity for OAT1 (IC50 3.3–6.2 μM) and minimal interaction with NaDC3 [4], adipate serves as an ideal tool compound for dissecting OAT1-mediated transport mechanisms in drug-drug interaction studies. In contrast, succinate (high affinity for both transporters) or pimelate (low OAT1 affinity) would confound interpretation.

Copper-Nickel Alloy Inhibitor Formulation

For protective coatings on MNZh 5-1 alloy exposed to chloride environments, sodium adipate offers a free energy of adsorption of 81.8 kJ/mol [4], surpassing malonate and ethylmalonate. Formulators should select adipate when maximizing inhibitor film stability is critical, as its stronger chemisorption translates to improved long-term corrosion resistance.

Lead Speciation Studies

In environmental or industrial water analysis, lead speciation in the presence of dicarboxylates requires accurate stability constants. The lower log β₁ value of 2.38 for adipate compared to malonate (2.60) and succinate (2.40) [4] means that adipate will compete less effectively for lead, allowing for clearer resolution of other complexing ligands in equilibrium models.

Application
Selection Property
Validation Focus
Supramolecular sensor fabrication
Cryptand receptor binding affinity profile
Reported association constant in target solvent
OAT1-mediated transport studies
Transporter selectivity (OAT1 high, NaDC3 low)
Inhibitory potency in transporter-expressing cells
Copper-nickel alloy inhibitor
Adsorption free energy on MNZh 5-1 surface
Reported chemisorption stability in chloride media
Lead speciation analysis
Dicarboxylate-metal complex stability
Reported log β values for equilibrium modeling

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